Steviol methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of steviol methyl ester typically begins with the natural glycoside stevioside. The key intermediate, steviol, is obtained through hydrolysis of stevioside. Steviol is then esterified using diazomethane in diethyl ether to produce this compound . This reaction is rapid and efficient, yielding the desired ester in a matter of minutes without significant side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of stevioside from Stevia rebaudiana leaves, followed by hydrolysis to obtain steviol. The esterification process is then carried out using diazomethane. Advances in metabolic engineering have also enabled the production of steviol and its derivatives in microorganisms such as Escherichia coli, which can be optimized for higher yields through synthetic biology approaches .

Analyse Chemischer Reaktionen

Types of Reactions

Steviol methyl ester undergoes various chemical reactions, including:

Oxidation: Conversion to steviol glycosides.

Reduction: Formation of steviol derivatives.

Substitution: Introduction of functional groups to the steviol backbone.

Common Reagents and Conditions

Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalyzed by hydrogenation using palladium on carbon or Raney nickel.

Substitution: Utilizes reagents like sodium azide for azide substitution, followed by click chemistry for further modifications.

Major Products

Oxidation: Steviol glycosides, which are sweet-tasting compounds.

Reduction: Various steviol derivatives with potential bioactive properties.

Substitution: Aminodiols and triazoles, which have shown antiproliferative activity against cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

Medicine: Explored for its antiproliferative activity against cancer cells and potential cardiovascular benefits.

Industry: Utilized in the production of natural sweeteners and as a precursor for bioactive compounds

Wirkmechanismus

The mechanism of action of steviol methyl ester involves its interaction with various molecular targets and pathways. For instance, its antiproliferative activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the depolarization of the mitochondrial membrane . Additionally, this compound can act as a chiral catalyst in enantioselective reactions, facilitating the formation of specific stereoisomers .

Vergleich Mit ähnlichen Verbindungen

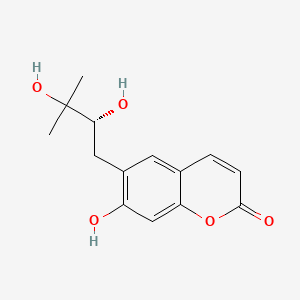

Steviol methyl ester is unique compared to other diterpenoid compounds due to its specific structure and reactivity. Similar compounds include:

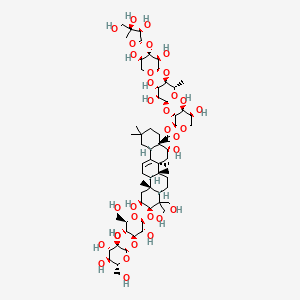

Steviol: The parent compound from which this compound is derived.

Stevioside: A natural glycoside that is hydrolyzed to produce steviol.

Rebaudioside A: Another steviol glycoside with sweetening properties.

This compound stands out due to its versatility in chemical modifications and its potential bioactive properties .

Eigenschaften

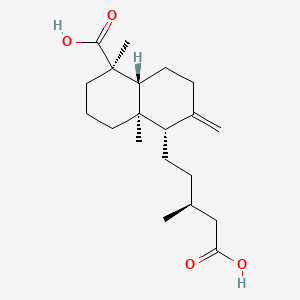

CAS-Nummer |

14364-16-0 |

|---|---|

Molekularformel |

C21H32O3 |

Molekulargewicht |

332.48 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl-[(2R,3S)-3-(4-phenylphenyl)oxiran-2-yl]methanone](/img/structure/B600643.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B600658.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B600659.png)